(R)-3-Hydroxy-piperidin-1-yl-acetic acid is a chiral compound characterized by a piperidine ring with a hydroxy group and an acetic acid moiety. Its unique structure allows it to serve as a significant building block in organic synthesis, particularly for the development of enantiomerically pure compounds. This compound has garnered attention in various scientific fields, including chemistry, biology, and medicine, due to its potential applications in drug development and biochemical research.
The compound can be synthesized through various methods in laboratory settings and is available for purchase from chemical suppliers, indicating its utility in research and industrial applications.
(R)-3-Hydroxy-piperidin-1-yl-acetic acid falls under the category of piperidine derivatives. It is classified as an amino acid derivative due to the presence of the carboxylic acid functional group, which is characteristic of amino acids.
Several synthetic routes have been developed to produce (R)-3-Hydroxy-piperidin-1-yl-acetic acid. Common methods include:
The synthesis typically requires controlled conditions to optimize yield and purity. For instance, high-pressure reactors or continuous flow systems may be employed in industrial settings to enhance production efficiency. Reaction conditions often include specific temperatures and solvents tailored to the desired reaction pathway .
The molecular formula of (R)-3-Hydroxy-piperidin-1-yl-acetic acid is CHNO. The compound features:
The compound's structural data can be represented as follows:
This structural configuration contributes to its unique chemical properties and biological activity.
(R)-3-Hydroxy-piperidin-1-yl-acetic acid can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in research and industry .
(R)-3-Hydroxy-piperidin-1-yl-acetic acid interacts with biological macromolecules, making it useful in studying enzyme mechanisms and as a ligand in biochemical assays. Its ability to bind selectively to certain receptors allows researchers to explore its pharmacological potential, particularly in neurological disorders where receptor modulation is crucial .
These properties are critical for determining how (R)-3-Hydroxy-piperidin-1-yl-acetic acid behaves in various environments, influencing its applications .
(R)-3-Hydroxy-piperidin-1-yl-acetic acid has diverse applications across multiple scientific domains:
These applications highlight the compound's versatility and importance in advancing scientific knowledge and therapeutic strategies .
Chiral catalysis enables direct access to enantiomerically enriched precursors for ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid, bypassing traditional resolution steps. These strategies exploit asymmetric induction during piperidine ring formation or functionalization.
Chiral Auxiliaries and Organocatalysts: D-Phenylglycinol serves as a reusable chiral auxiliary in N-acyliminium ion cyclizations. When coupled with δ-valerolactone derivatives, it forms (R)-configured piperidin-2-ones with >90% diastereomeric excess (de) after hydrolysis . Organocatalysts like CBS (Corey-Bakshi-Shibata) catalysts facilitate enantioselective reductions of prochiral ketones. For example, 3-oxopiperidine intermediates undergo borane-mediated reduction under CBS catalysis, achieving enantioselectivities >95% ee for the (R)-alcohol [4].
Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively acylate racemic 3-hydroxypiperidine precursors. The unreacted (R)-enantiomer is isolated with >98% ee, while the acylated (S)-counterpart is recycled via hydrolysis. This kinetic resolution complements chemical methods by minimizing metal contamination [4].
Table 1: Chiral Catalysis Methods for (R)-3-Hydroxypiperidine Intermediates
Method | Catalyst/Reagent | Enantioselectivity | Yield | Key Advantage |
---|---|---|---|---|
N-Acyliminium Cyclization | D-Phenylglycinol | >90% de | 85–91% | Recyclable auxiliary |
Asymmetric Reduction | CBS/Oxazaborolidine | >95% ee | 78–82% | Broad substrate scope |
Enzymatic Resolution | Candida antarctica lipase | >98% ee (unreacted) | 40–45%* | Metal-free conditions |
*Theoretical maximum yield for kinetic resolution is 50%.
Innovative Solvent Systems: Biphasic solvent mixtures (e.g., water/THF) enhance catalyst stability during hydrogenation. Ruthenium-BINAP complexes in such systems maintain >90% ee under mild pressures (5–10 bar H₂) [4].
Multi-step sequences construct the piperidine core and introduce the acetic acid moiety through alkylation or acylation, often requiring protective group strategies.
N-Alkylation of Piperidine: 3-Hydroxypiperidine is protected as a tert-butoxycarbonyl (Boc) derivative before N-alkylation. Chloroacetic acid then reacts with the nitrogen under phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃), yielding Boc-protected ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid after 12–16 hours at 60°C. Subsequent Boc deprotection with trifluoroacetic acid (TFA) delivers the final compound in 75% overall yield [1] [5].
Reductive Amination Pathways: An alternative route condenses (R)-3-hydroxypiperidine with glyoxylic acid, followed by in situ sodium cyanoborohydride reduction. This one-pot method achieves 65–70% yield but requires pH control (pH 5–6) to suppress imine hydrolysis [5].
Table 2: Key Steps in Multi-Step Synthesis
Step | Reagents/Conditions | Intermediate | Yield | Critical Parameter |
---|---|---|---|---|
Hydroxyl Protection | tert-Butyldimethylsilyl chloride, imidazole, DMF | (R)-3-(TBSO)piperidine | 95% | Anhydrous conditions |
N-Alkylation | Chloroacetic acid, K₂CO₃, TBAB, 60°C | (R)-3-(TBSO)-piperidin-1-yl-acetic acid | 80% | Phase-transfer catalyst |
Deprotection | TFA/DCM (1:1), 0°C to rt | ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid | 98% | Temperature control |
Cyclization Approaches: Ethyl 5-bromopentanoate undergoes cyclization with (R)-phenylglycinol under basic conditions (KOH, tetrabutylammonium bromide), forming lactam intermediates. Subsequent acetic acid side chain installation via enolate alkylation (using NaH and ethyl bromoacetate) completes the skeleton .
Asymmetric hydrogenation directly reduces prochiral pyridine or enamine precursors to (R)-piperidines, offering atom-economical routes to the core structure.
Transition Metal Catalysis: Heterogeneous ruthenium nanoparticles (5% Ru/C) catalyze pyridine hydrogenation at 80–100°C under 50–100 bar H₂, affording piperidines with 97% cis-selectivity. Chiral modifiers like cinchonidine enforce enantiocontrol, achieving 88% ee for (R)-3-hydroxypiperidine from 3-hydroxypyridine [4] [6]. Iridium-P,N ligand complexes (e.g., BoPhoz) hydrogenate 2-substituted pyridinium salts enantioselectively (90% ee) at lower pressures (10 bar H₂), though substrate scope remains limited to electron-deficient rings [4].
Non-Metal Hydrogenation Systems: Borane-dimethyl sulfide combined with chiral oxazaborolidines achieves stepwise reduction: pyridine → 1,2-dihydropyridine → enamine → piperidine. This chemoselective sequence affords (R)-3-hydroxypiperidine in 82% yield and 94% ee, circumventing high-pressure equipment [4].
Table 3: Hydrogenation Methods for (R)-3-Hydroxypiperidine Synthesis
Substrate | Catalyst/Reductant | Conditions | ee/Selectivity | Limitations |
---|---|---|---|---|
3-Hydroxypyridine | Ru/C + cinchonidine | 100°C, 100 bar H₂ | 88% ee | High energy input |
1-Benzyl-3-hydroxypyridinium | Ir-BoPhoz complex | 25°C, 10 bar H₂ | 90% ee | Requires N-activation |
3-Cyanopyridine | BH₃·SMe₂ + CBS catalyst | 0°C to reflux, THF | 94% ee | Air-sensitive reagents |
Fluorinated Piperidine Analogs: Palladium-catalyzed hydrogenation of fluorinated pyridines yields all-cis-fluoropiperidines. Axial fluorine substituents direct facial selectivity via steric repulsion, enabling 8:1 dr for (3R,5F)-products [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1